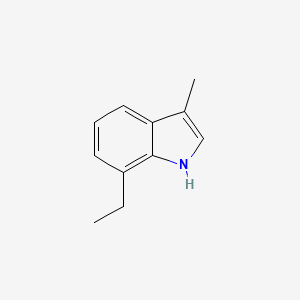

7-Ethyl-3-methyl-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

90901-49-8 |

|---|---|

Molecular Formula |

C11H13N |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

7-ethyl-3-methyl-1H-indole |

InChI |

InChI=1S/C11H13N/c1-3-9-5-4-6-10-8(2)7-12-11(9)10/h4-7,12H,3H2,1-2H3 |

InChI Key |

PKMOATIIHVNEID-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)C |

Origin of Product |

United States |

Chemical Reactivity and Functionalization of the Indole Nucleus

Electrophilic Aromatic Substitution Reactions (EAS)

Electrophilic aromatic substitution is a cornerstone of indole (B1671886) chemistry. bhu.ac.in The fusion of the benzene (B151609) and pyrrole (B145914) rings results in a system that readily reacts with electrophiles, though it is less reactive than pyrrole itself but more reactive than benzene.

Regioselectivity Considerations at C-2, C-3, and Benzene Ring Positions

The site of electrophilic attack on the indole nucleus is highly regioselective. In an unsubstituted indole, the C-3 position is the most nucleophilic and kinetically favored site for electrophilic substitution. This preference is due to the ability of the nitrogen atom to stabilize the intermediate cation (arenium ion) without disrupting the aromaticity of the benzene ring. bhu.ac.in

For 7-Ethyl-3-methyl-1H-indole, the C-3 position is blocked by a methyl group. Consequently, electrophilic attack is redirected to other positions. The next most reactive site in the pyrrole ring is the C-2 position. bhu.ac.in However, substitution at C-2 is generally less favored than at C-3 because the corresponding intermediate is less stable.

With the C-3 position occupied, electrophilic substitution can also occur on the benzene ring. The indole nitrogen acts as an activating, ortho-, para-directing group for the benzenoid ring. This directs electrophiles to the C-4 and C-6 positions. The C-7 ethyl group, being an alkyl group, is also an activating, ortho-, para-director. It reinforces the activation at the C-6 position (ortho to the ethyl group and para to the nitrogen) and activates the C-5 position (ortho to the ethyl group). Therefore, electrophilic attack on the benzene ring is most likely to occur at the C-6 position, followed by the C-5 and C-4 positions. Functionalization at C-4 is often sterically hindered. Remote functionalization at the C-6 position of 2,3-disubstituted indoles has been achieved using Brønsted acid catalysis. frontiersin.org Directing group-assisted strategies are also common for achieving functionalization at the less reactive C4–C7 positions. rsc.org

Acylation and Alkylation Reactions

Friedel-Crafts acylation and alkylation are primary methods for introducing carbon-based functional groups onto the indole scaffold. masterorganicchemistry.com

Acylation: The Friedel-Crafts acylation of unprotected indoles typically occurs regioselectively at the C-3 position. researchgate.netresearchgate.netresearchgate.net Since this position is substituted in this compound, acylation is expected to occur at either the indole nitrogen (N-1) or the C-2 position. N-acylation can be achieved, for example, by using acyl chlorides in the presence of a base. bhu.ac.in C-2 acylation is more challenging and often requires specific catalytic systems. For instance, the acylation of electron-deficient indoles has been performed using highly acidic ionic liquids as both catalyst and solvent. researchgate.net A practical method for the C-3 acylation of various azaindoles involves using an excess of AlCl₃ with an acyl chloride. nih.gov

Alkylation: The alkylation of indoles can be complex. With the C-3 position blocked, alkylation can occur at N-1, C-2, or even at the C-3 methyl group under certain conditions. The reaction of 2,3-dialkylindoles can lead to the formation of 2,3,3-trialkyl-3H-indoles (indolenines). nih.gov A method for the dialkylation of 2-substituted indoles at the C-3 position uses trichloroacetimidate (B1259523) electrophiles with a Lewis acid, providing access to 3,3-dialkyl indolenines. nih.govmdpi.com This approach is notable as it does not require transition metals or strong bases. mdpi.com

| Indole Substrate | Reagent(s) | Catalyst/Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Indole | Propionic anhydride | Y(OTf)₃, [BMI]BF₄, Microwave | 3-Propionylindole | 92% | researchgate.net |

| Indole | Acyl chlorides | ZnO, Ionic liquid | 3-Acylindoles | Good to high | researchgate.net |

| 2-Methylindole | Benzyl (B1604629) bromide | TMSOTf | 3,3-Dibenzyl-2-methyl-3H-indole | 30% | nih.gov |

| N-(Benzoyloxy)indoles | Alkenes | CuH, DTBM-SEGPHOS or Ph-BPE | N- or C3-alkylated indoles | High | acs.org |

Nucleophilic Reactions at the Indole Nitrogen

The nitrogen atom of the indole ring possesses a lone pair of electrons but is generally not very nucleophilic due to its involvement in the aromatic system. However, the N-H proton is weakly acidic (pKa ≈ 17) and can be removed by a strong base to generate the highly nucleophilic indolyl anion. bhu.ac.inresearchgate.net This anion readily participates in nucleophilic substitution reactions.

N-Functionalization Strategies

N-functionalization, particularly N-alkylation and N-acylation, is a common strategy to modify the properties of the indole ring or to install a protecting group. This is typically achieved by deprotonating the indole with a suitable base (e.g., NaH, BuLi, or K₂CO₃) followed by the addition of an electrophile like an alkyl halide or an acyl chloride. bhu.ac.inresearchgate.net The choice of base and solvent can influence the outcome, particularly the ratio of N- versus C-alkylation, although with a C-3 substituent, N-alkylation is generally favored. A modular Ni-catalyzed cross-coupling has been described for the synthesis of chiral N-alkylated indoles. thieme-connect.com Similarly, a copper hydride-catalyzed method allows for the regiodivergent synthesis of N- or C3-alkylated indoles, controlled by the choice of ligand. acs.org

N-Protection and Deprotection Methodologies

In multi-step syntheses, the indole N-H can be reactive under various conditions (e.g., acidic or with strong electrophiles) and may require protection. The choice of protecting group is crucial and depends on its stability to the reaction conditions planned for subsequent steps and the ease of its removal.

Common protecting groups for the indole nitrogen include:

Sulfonyl groups (e.g., tosyl, Ts): These are robust and strongly electron-withdrawing, which deactivates the indole ring towards electrophilic attack and facilitates deprotonation at C-2.

Carbamates (e.g., tert-butyloxycarbonyl, Boc): Widely used due to their facile removal under acidic conditions or with specific reagents.

Alkyl groups (e.g., benzyl, Bn): Often used but can require harsh conditions for removal (e.g., hydrogenolysis or strong Lewis acids). msu.edu

Silyl (B83357) groups (e.g., triisopropylsilyl, TIPS): These are easily introduced and removed with fluoride (B91410) sources.

Deprotection strategies are specific to the group employed. For example, Boc groups are typically removed with acids like trifluoroacetic acid (TFA), while tosyl groups can be cleaved under reductive conditions or with strong bases. wisconsin.edu

| Protecting Group | Abbreviation | Typical Deprotection Reagent(s) | Reference |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | TFA; HCl; Montmorillonite K-10 clay | wisconsin.edu |

| Benzenesulfonyl | Bs | Mg/MeOH; NaOH | wisconsin.edu |

| Tosyl (p-Toluenesulfonyl) | Ts | NaOH; KOH; Mg/MeOH | wisconsin.edu |

| Benzyl | Bn | H₂/Pd-C; AlCl₃ | msu.edu |

| Pivaloyl | Piv | LDA; Alkoxides (e.g., NaOMe) | wisconsin.edu |

Oxidation and Reduction Chemistry of Indoles

Oxidation: The C2=C3 double bond of the indole nucleus is susceptible to oxidation. bhu.ac.in The oxidation of 2,3-dialkylindoles, such as this compound, can lead to a variety of products depending on the oxidant and reaction conditions. For example, oxidation of 2,3-dialkylindoles can yield 3-hydroxyindolenines, which may subsequently dimerize. cdnsciencepub.com Alternatively, oxidation can lead to the formation of oxindoles. A copper-catalyzed method has been developed for the selective oxidation of C2,C3-dialkyl-substituted indoles at the C-2 position. nih.gov The oxidation of indole itself with peroxomonosulphate has been studied, yielding oxindole (B195798). isca.me The indole ring of tryptophan can be oxidized by hypochlorous acid (HOCl) to form intermediates like 3-chloroindolenine, which can then convert to various oxygenated products. nih.gov

Reduction: The indole ring can be selectively reduced in either the pyrrole or the benzene ring. bhu.ac.in

Reduction of the Pyrrole Ring: Catalytic hydrogenation (e.g., with H₂ over Pd, Pt, or Rh catalysts) typically reduces the pyrrole ring to yield the corresponding indoline (B122111). chinesechemsoc.org Chemical reduction under acidic conditions, such as with triethylsilane and trifluoroacetic acid (TFA) or NaBH₃CN/CH₃COOH, also selectively reduces the five-membered ring. bhu.ac.inacs.org The reduction of indoles to indolines can also be achieved using a borane (B79455) reagent in the presence of trifluoroacetic acid.

Reduction of the Benzene Ring: The reduction of the benzenoid portion of the indole ring is less common and requires specific conditions, such as a Birch reduction (lithium or sodium in liquid ammonia (B1221849) with an alcohol), which can yield 4,7-dihydroindoles. bhu.ac.in

For this compound, catalytic hydrogenation or reduction with silanes in acid would be expected to produce 7-Ethyl-3-methylindoline.

| Substrate | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 2,3-Dimethylindole | Air/Oxidizing agent | Oxidative dimer (bisindoline) | cdnsciencepub.com |

| C2,C3-Dialkylindoles | Acyl Nitroso Reagents, Cu(I) catalyst | C2-Oxygenation/Amination | nih.gov |

| Indole | Peroxomonosulphate (PMS) | Oxindole | isca.me |

| 2,3-Dialkylindoles | Triethylsilane, Trifluoroacetic acid | Indoline | acs.org |

| Unprotected Indoles | H₂, Ir-catalyst, Brønsted acid | Indoline | chinesechemsoc.org |

| Indole | Li/liquid NH₃ | 4,7-Dihydroindole | bhu.ac.in |

Pathways to Oxindoles and Reduced Indoline Derivatives

The transformation of the indole core into oxindole and indoline structures represents a significant area of synthetic chemistry, allowing for the creation of diverse molecular scaffolds.

Oxidation to Oxindoles:

The oxidation of indoles to oxindoles is a fundamental transformation. For substituted indoles like this compound, this typically involves the introduction of an oxygen atom at the C2 position of the indole ring. researchgate.net While specific studies on the direct oxidation of this compound to its corresponding 2-oxindole derivative are not extensively detailed in the provided results, general methods for indole oxidation are well-established. These methods often employ oxidizing agents that can selectively oxygenate the electron-rich C2-C3 double bond. researchgate.netbhu.ac.in The presence of the methyl group at the C3 position can influence the reaction, potentially leading to 3-substituted oxindoles. researchgate.net For instance, the oxidation of 3-alkylindoles can yield 3-substituted oxindoles. researchgate.net

A related class of compounds, isatin (B1672199) derivatives (indole-2,3-diones), can also be synthesized from indole precursors. evitachem.com For example, 1-ethyl-7-methyl-1H-indole-2,3-dione is an isatin analog that can be synthesized through various methods, including the Fischer and Leimgruber–Batcho indole syntheses. evitachem.com The oxidation of the indole ring is a key step in forming these dione (B5365651) structures.

Reduction to Indoline Derivatives:

The reduction of the indole nucleus to the corresponding indoline (2,3-dihydroindole) derivative is another important functionalization pathway. This transformation saturates the C2-C3 double bond of the pyrrole ring, altering the electronic properties and three-dimensional structure of the molecule. The heterocyclic ring of indoles can be reduced using acidic reagents like zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid to yield indolines. bhu.ac.in General strategies for the enantioselective generation of indolines include the asymmetric hydrogenation of prochiral indoles and the reduction of oxindoles. nih.gov A study on the synthesis of (±)-minfiensine involved a Fischer indole synthesis followed by a series of steps, including a reduction, to produce a tetracyclic indoline intermediate. rsc.org

Advanced Functionalization Strategies

Modern synthetic methods offer sophisticated approaches to modify the this compound scaffold, enabling the introduction of a wide range of functional groups with high precision.

Direct C-H bond activation has emerged as a powerful tool for the atom-economical functionalization of indoles. nih.gov This strategy avoids the need for pre-functionalized starting materials. For free (NH) indoles, directing groups on the C3-position can guide the regioselective arylation of the indole nucleus. nih.govacs.org For example, a formyl group at C3 can direct C4-arylation. nih.gov While specific examples for this compound are not provided, the principles can be extrapolated. Palladium-catalyzed C-H activation has been used for the one-step synthesis of various substituted ethyl 2-(1H-indol-2-yl)acetates. longdom.org Ruthenium catalysts have also been employed for the synthesis of indole derivatives through C-H activation. researchgate.net

Carbonylative functionalization introduces a carbonyl group into the indole ring, providing a gateway to a variety of derivatives such as carboxylic acids, esters, and amides. beilstein-journals.orgresearchgate.net Palladium-catalyzed carbonylation reactions are commonly employed for this purpose. beilstein-journals.orgnih.gov For instance, the direct Sonogashira carbonylation coupling of indoles with alkynes has been reported. beilstein-journals.org Rhodium catalysts have also been utilized in carbonylative approaches to synthesize heterocyclic compounds. researchgate.net While direct carbonylative functionalization of this compound is not explicitly described, the general methodologies are applicable to substituted indoles. These reactions often involve the use of carbon monoxide gas or a CO surrogate. researchgate.net

Hydrogen autotransfer, also known as borrowing hydrogen, is an efficient and atom-economical method for C-C bond formation. acs.orgcardiff.ac.uk This process typically involves the temporary oxidation of an alcohol to an aldehyde or ketone by a transition metal catalyst, which then reacts with a nucleophile, such as an indole. The resulting intermediate is then reduced by the catalyst, which had captured the hydrogen. This strategy has been used for the C3-alkylation of indoles with alcohols. chemrxiv.orgresearchgate.net A transition metal-free approach using Cs2CO3/oxone® has also been developed for the C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols. chemrxiv.orgchemrxiv.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been widely applied to the functionalization of indoles. organic-chemistry.org Reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings allow for the introduction of various substituents onto the indole core. nih.gov For instance, the Sonogashira cross-coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with a variety of terminal alkynes has been demonstrated to produce C3-alkynylated indoles in good yields. nih.gov Similarly, the Heck reaction of this iodoindole with various olefins afforded C3-substituted cyanoindoles. nih.gov These methods provide a powerful means to synthesize highly functionalized indole derivatives.

Multi-component reactions (MCRs) offer a highly efficient approach to building molecular complexity in a single step by combining three or more reactants. researchgate.net Indoles are excellent substrates for MCRs, often reacting at the nucleophilic C3 position. nih.gov For example, a one-pot, three-component reaction of an indole, an aldehyde, and an isocyanide (Ugi-azide reaction) can produce complex indole derivatives. nih.gov Another example is the three-component condensation of an indole, dimedone, and a 3-phenacylideneoxindole to synthesize functionalized indolin-2-ones. nih.gov These reactions provide rapid access to diverse libraries of indole-containing compounds. mdpi.comnih.gov

Mechanism Elucidation of Indole Reactions

The reaction mechanisms of the indole nucleus are diverse and heavily influenced by the substitution pattern on the ring system. For this compound, the presence of an alkyl group at the electron-rich C3 position and another on the benzene ring at C7 dictates its reactivity. The elucidation of its reaction mechanisms is primarily based on the extensive studies of the parent indole and related substituted derivatives.

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. wikipedia.orgbhu.ac.in The lone pair of electrons on the nitrogen atom participates in the π-system, significantly increasing the electron density of the pyrrole ring, particularly at the C3 position. ambeed.com However, in this compound, the C3 position is already substituted with a methyl group. This blockage at the most reactive site forces reactions to occur at other positions, and the mechanism is adjusted accordingly.

Electrophilic Substitution Mechanism

For a typical indole, electrophilic substitution overwhelmingly occurs at the C3 position, which is estimated to be up to 10¹³ times more reactive than a position on a benzene ring. wikipedia.org The mechanism involves the attack of the C3 carbon on the electrophile (E+) to form a stabilized carbocation intermediate (an indoleninium cation). This intermediate is stabilized by resonance, where the positive charge is delocalized over the nitrogen atom without disrupting the aromaticity of the adjacent benzene ring. bhu.ac.in

In the case of this compound, the C3 position is blocked. Therefore, electrophilic attack is redirected, primarily to the C2 position of the pyrrole ring or to a position on the carbocyclic ring. wikipedia.orgbhu.ac.in

Attack at C2: When the electrophile attacks the C2 position, it forms a different indoleninium cation. This pathway is generally less favored than C3 attack in unsubstituted indoles because the resulting cation is less stable. However, with C3 occupied, C2 becomes the most likely site of attack within the heterocyclic portion of the molecule. The ethyl group at the C7 position has a mild electron-donating effect (hyperconjugation and inductive effect), which can slightly influence the electron density of the benzene ring, but the primary reactivity remains with the pyrrole ring.

Attack on the Benzene Ring: Electrophilic substitution on the benzene ring is generally only observed when the pyrrole ring positions (N1, C2, and C3) are all substituted, or under strongly acidic conditions that protonate C3 and thereby deactivate the pyrrole ring. wikipedia.org If substitution were to occur on the benzene ring, the directing effects of the fused pyrrole system and the C7-ethyl group would determine the position. The fused pyrrole ring directs electrophiles to the C4 and C6 positions. The C7-ethyl group, being an ortho-, para-director, would activate the C6 and C5 positions (ortho and para relative to the ethyl group are C6 and C4, respectively, considering the numbering of the whole indole system). Therefore, attack at C4 or C6 would be electronically favored.

| Reaction Type | Predicted Primary Position of Attack | Mechanistic Notes |

| Halogenation | C2 | Involves formation of a C2-halogenated indoleninium intermediate. |

| Nitration | C2 or C6 | Under standard nitrating conditions (e.g., nitric acid in acetic anhydride), attack at C2 is likely. Under strongly acidic conditions, which deactivate the pyrrole ring via protonation, attack may occur at C6 on the benzene ring. bhu.ac.in |

| Sulfonation | C2 | Typically uses a mild sulfonating agent like a pyridine-sulfur trioxide complex to avoid polymerization. researchgate.net |

| Friedel-Crafts Acylation | C2 | Acylation would proceed via an acylium ion attacking the C2 position. |

| Vilsmeier-Haack Formylation | C2 | This reaction introduces a formyl group, and with C3 blocked, the electrophilic Vilsmeier reagent would attack the C2 position. |

Oxidation Reaction Mechanism

The electron-rich nature of indoles makes them susceptible to oxidation. smolecule.com For 3-methyl substituted indoles, oxidation often leads to the cleavage of the C2-C3 double bond. The mechanism of oxidation can vary significantly depending on the oxidant used.

For instance, oxidation with agents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of N-acetylo-anthranilic acid derivatives through oxidative cleavage of the pyrrole ring. The ethyl group at C7 is relatively stable but can be oxidized under harsh conditions.

A common oxidation pathway for 3-alkylindoles involves initial attack at the C2-C3 bond to form an intermediate, such as an epoxide or a diol, which then undergoes ring opening.

| Oxidant | Potential Intermediate | Expected Product Type |

| Ozone (O₃) | Ozonide at C2-C3 bond | Ring-opened keto-amide |

| Peroxy acids (e.g., m-CPBA) | Epoxide at C2-C3 bond | 2-acylaminobenzaldehyde derivative |

| N-Bromosuccinimide (NBS) | 2-bromoindoleninium ion | Oxindole derivative (if C3 were unsubstituted) or ring-opened products |

Reduction Reaction Mechanism

Reduction of the indole nucleus can occur either on the pyrrole ring or the benzene ring, depending on the reaction conditions.

Catalytic Hydrogenation: This method typically reduces the pyrrole ring to yield an indoline. The mechanism involves the adsorption of the indole onto the catalyst surface (e.g., Pd, Pt, or Ni) followed by the stepwise addition of hydrogen atoms across the C2-C3 double bond.

Chemical Reduction: Reagents like sodium in liquid ammonia (Birch reduction) tend to reduce the benzene ring, leaving the pyrrole ring intact. The mechanism involves the formation of a radical anion intermediate. For this compound, this would likely yield a 4,5-dihydro or 4,7-dihydro derivative. In contrast, reduction with strong acids and a reducing agent (e.g., zinc in HCl) protonates the indole, activating the pyrrole ring towards reduction to the corresponding indoline.

| Reduction Method | Ring Targeted | Plausible Mechanism |

| Catalytic Hydrogenation (H₂/Pd) | Pyrrole Ring | Stepwise addition of H₂ across the C2-C3 bond on the catalyst surface. |

| Birch Reduction (Na/NH₃) | Benzene Ring | Formation of a radical anion, followed by protonation and further reduction. |

| Acidic Reduction (Zn/HCl) | Pyrrole Ring | Protonation at C3 (even if substituted) to form an indoleninium ion, which is then reduced. |

Cycloaddition Reaction Mechanism

The C2-C3 π-bond of the indole nucleus can participate in cycloaddition reactions, although it is less common than substitution. nih.gov These reactions often require activation of the indole or the reacting partner. For this compound, the substituents would sterically and electronically influence the approach of the dienophile or dipole.

[4+2] Cycloaddition (Diels-Alder): The indole can act as a diene. For this to happen, the aromaticity must be disrupted, which is energetically unfavorable. More commonly, indole derivatives participate as dienophiles.

[3+2] Cycloaddition: Indoles can react with 1,3-dipoles. For example, the reaction with azomethine ylides can form pyrrolidine-fused indole structures. mdpi.com The regioselectivity would be controlled by the electronics of the substituents on both the indole and the dipole.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are known for indoles, typically reacting with alkenes to form cyclobutane-fused indolines. researchgate.net These reactions proceed through an excited state of the indole.

Metal-Catalyzed Cross-Coupling Reaction Mechanisms

Transition metal-catalyzed reactions are powerful tools for the functionalization of indoles. chemie-brunschwig.cheie.gr These reactions often involve the formation of C-C or C-heteroatom bonds at specific positions. The general mechanism for a palladium-catalyzed cross-coupling reaction (like Suzuki, Heck, or Sonogashira) involves a catalytic cycle:

Oxidative Addition: The palladium(0) catalyst inserts into a bond of the coupling partner (e.g., an aryl halide).

Transmetalation (for Suzuki/Stille) or Carbopalladation (for Heck): The indole, often as an organometallic derivative (e.g., indolylboronic acid) or directly via C-H activation, is transferred to the palladium center.

Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst.

For this compound, C-H activation would be a key step. With C3 blocked, functionalization at C2 is a likely outcome. The directing group ability of the N-H proton (or a protecting group on the nitrogen) is crucial for controlling the regioselectivity of C-H activation.

Structural Elucidation and Advanced Spectroscopic Analysis

X-ray Crystallography for Solid-State Structure DeterminationThere are no published crystal structures or crystallographic data for 7-Ethyl-3-methyl-1H-indole.

Due to the absence of specific experimental data for this compound, it is not possible to generate the requested detailed article with research findings and data tables. The information required to fulfill the detailed outline is not present in the available scientific literature based on the conducted searches.

Integration of Spectroscopic Data for Complex Indole (B1671886) Derivatives

Detailed Research Findings

The analysis of complex indoles involves a multifaceted approach where each spectroscopic method provides unique and complementary information. The process begins with predicting the expected spectral data based on the known effects of substituents on the indole ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each proton. The chemical shifts are influenced by the electron-donating or withdrawing nature of the substituents and their positions on the indole ring.

NH Proton: A broad singlet is anticipated in the downfield region, typically between δ 8.0 and 8.5 ppm, characteristic of the indole N-H proton.

Aromatic Protons: The protons on the benzene (B151609) ring (H-4, H-5, and H-6) will appear in the aromatic region (δ 7.0-7.8 ppm). The ethyl group at the C-7 position will influence the chemical shifts of these protons. Specifically, H-4 and H-6 are expected to be doublets, while H-5 will likely be a triplet, arising from coupling with its neighbors.

C-2 Proton: A singlet for the H-2 proton is expected around δ 7.0 ppm.

Ethyl Group Protons: The ethyl group at C-7 will exhibit a quartet for the methylene (B1212753) protons (-CH₂-) around δ 2.8 ppm and a triplet for the methyl protons (-CH₃) around δ 1.3 ppm, with a typical coupling constant (J) of approximately 7.5 Hz.

Methyl Group Proton: The methyl group at C-3 will present a singlet around δ 2.3 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

Indole Ring Carbons: The eight carbon atoms of the indole ring will have characteristic chemical shifts. The carbons attached to the nitrogen (C-2 and C-7a) and the substituted carbons (C-3 and C-7) will have distinct signals. The presence of the electron-donating alkyl groups will generally cause an upfield shift for the attached carbons and the ortho and para positions.

Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group is expected to resonate around δ 20-25 ppm, while the methyl carbon (-CH₃) will appear further upfield, around δ 15 ppm.

Methyl Group Carbon: The methyl carbon at C-3 is predicted to be in the range of δ 10-15 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation. For this compound (C₁₁H₁₃N), the expected molecular weight is approximately 159.23 g/mol .

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 159. The fragmentation pattern of substituted indoles is well-documented. acs.org A characteristic fragmentation pathway for alkylindoles involves the loss of a hydrogen atom to form a stable quinolinium or isoquinolinium cation. acs.org For this compound, a significant fragment would be the [M-1]⁺ ion at m/z 158. Another common fragmentation is the loss of a methyl radical from the ethyl group, leading to a fragment ion at m/z 144 ([M-15]⁺). Further fragmentation of the indole ring can also be observed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands.

N-H Stretch: A sharp absorption band is expected in the region of 3400-3500 cm⁻¹, corresponding to the N-H stretching vibration of the indole ring. acs.org

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and methyl groups will be observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region. researchgate.net

C-N Stretch: The C-N stretching vibration is expected in the 1300-1200 cm⁻¹ region.

Data Tables

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of related compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 8.0 - 8.5 | br s | - |

| H-2 | ~7.0 | s | - |

| H-4 | ~7.5 | d | ~8.0 |

| H-5 | ~7.1 | t | ~7.8 |

| H-6 | ~7.2 | d | ~7.5 |

| -CH₂- (Ethyl) | ~2.8 | q | ~7.5 |

| -CH₃ (Ethyl) | ~1.3 | t | ~7.5 |

| -CH₃ (Methyl) | ~2.3 | s | - |

Data is predicted based on known values for substituted indoles.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~122 |

| C-3 | ~111 |

| C-3a | ~128 |

| C-4 | ~120 |

| C-5 | ~121 |

| C-6 | ~119 |

| C-7 | ~135 |

| C-7a | ~136 |

| -CH₂- (Ethyl) | 20 - 25 |

| -CH₃ (Ethyl) | ~15 |

| -CH₃ (Methyl) | 10 - 15 |

Data is predicted based on known values for substituted indoles.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 159 | [M]⁺ |

| 158 | [M-H]⁺ |

| 144 | [M-CH₃]⁺ |

| 130 | [M-C₂H₅]⁺ |

Fragmentation patterns are predicted based on typical behavior of alkylindoles.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3400 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-N Stretch | 1300 - 1200 |

Data is predicted based on characteristic IR frequencies for indole derivatives.

By integrating the information from these spectroscopic techniques, a complete and unambiguous structural assignment for this compound can be achieved. The NMR data provides the detailed connectivity of the carbon and hydrogen atoms, the mass spectrometry confirms the molecular weight and offers clues about the substituents through fragmentation analysis, and the IR spectroscopy identifies the key functional groups. This integrated approach is essential for the structural elucidation of complex indole derivatives in modern chemical research. nih.gov

Computational and Theoretical Chemistry of 7 Ethyl 3 Methyl 1h Indole and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic structure and energy of molecules. For 7-Ethyl-3-methyl-1H-indole, these calculations help in elucidating the effects of the ethyl and methyl substituents on the indole (B1671886) core.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to substituted indoles to determine various properties, including redox potentials and photophysical characteristics. The introduction of alkyl groups like ethyl and methyl at the C7 and C3 positions, respectively, influences the electron density distribution of the indole ring. DFT calculations can quantify these effects on the molecule's stability and reactivity. For instance, the B3LYP functional is a commonly used method for such calculations on indole derivatives. nih.gov

The electronic properties of substituted indoles are significantly affected by the nature and position of the substituents. acs.org While long-chain substituents in the five-membered ring may have a minimal effect, even small substitutions on the six-membered ring can significantly alter the ground state electronic structure. chemrxiv.org DFT studies on various substituted indoles have shown that electron-donating groups, such as alkyl groups, can impact the heat of formation and the energy gap between frontier molecular orbitals, which in turn affects the molecule's stability. nih.gov

Table 1: Calculated Electronic Properties of Indole Analogues using DFT

| Property | Indole | 3-Methylindole (B30407) | 5-Aminoindole |

| Optimized Geometry | Planar | Near-Planar | Near-Planar |

| Dipole Moment (Debye) | ~2.11 | ~2.25 | ~3.50 |

| Method | Experimental | Calculated | Calculated |

Note: The data presented is based on typical values found in computational studies of indole and its derivatives and is intended for illustrative purposes.

Energy Minimization and Conformational Analysis

The presence of a flexible ethyl group at the 7-position of this compound necessitates a thorough conformational analysis to identify the most stable geometric arrangements. Energy minimization calculations are performed to locate the conformers corresponding to minima on the potential energy surface. These calculations often involve systematic rotations around single bonds, such as the C-C bond of the ethyl group, to map out the potential energy landscape.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Substituents on the indole ring can significantly alter the energies of the frontier orbitals and thus modulate the molecule's reactivity. nih.gov For instance, electron-donating groups like methyl and ethyl are expected to raise the HOMO energy level, potentially making the molecule more susceptible to oxidation. The HOMO-LUMO energy gap for indole derivatives can be used to predict their bioactivity. irjweb.comwuxibiology.com

Table 2: Representative Frontier Orbital Energies for Indole Analogues

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Indole | -5.5 to -6.2 | -0.5 to 0.2 | ~5.7 |

| 3-Methylindole | -5.4 to -6.0 | -0.4 to 0.1 | ~5.6 |

| 7-Ethylindole (B1586515) | -5.3 to -5.9 | -0.4 to 0.1 | ~5.5 |

Note: These values are approximate and can vary depending on the computational method and basis set used.

Vibrational Frequency Calculations and Correlation with Experimental Data

Theoretical vibrational frequency calculations, typically performed using DFT methods, are invaluable for interpreting experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. This comparison aids in the assignment of vibrational modes to specific molecular motions. researchgate.nethmdb.ca For substituted indoles like 3-methylindole, DFT calculations have been shown to provide vibrational frequencies in good agreement with experimental spectra. acs.org

Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the correlation with experimental values. nih.govnih.gov The study of the vibrational spectra of this compound can provide detailed information about its structural characteristics and the influence of the alkyl substituents on the vibrational modes of the indole ring.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in 3-Methylindole

| Vibrational Mode | Experimental IR Frequency (cm⁻¹) | Calculated (DFT) Frequency (cm⁻¹) |

| N-H Stretch | ~3480 | Scaled to match |

| Aromatic C-H Stretch | ~3050 | Scaled to match |

| C=C Ring Stretch | ~1615 | Scaled to match |

| C-H In-plane Bend | ~1450 | Scaled to match |

| C-H Out-of-plane Bend | ~740 | Scaled to match |

Note: Experimental data can be found in various spectroscopic databases. nih.govhmdb.cachemicalbook.comnist.gov Calculated frequencies are typically scaled to improve agreement with experimental data.

Topological Analysis of Electron Density

The topological analysis of the electron density provides a rigorous framework for understanding chemical bonding and non-covalent interactions within a molecule.

Quantum Theory of Atoms in Molecules (QTAIM) for Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins and to characterize the chemical bonds and interactions between them. nsf.gov This method is particularly useful for identifying and characterizing weak intramolecular interactions, such as hydrogen bonds and van der Waals forces. nih.govnih.gov

In this compound, QTAIM can be used to analyze the nature of the covalent bonds within the indole ring and the substituent groups. Furthermore, it can reveal subtle intramolecular interactions, such as potential C-H···π interactions between the ethyl group and the indole π-system. The properties of the bond critical points (BCPs) in the electron density, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of these interactions. nih.gov

Derivatives and Analogues of 7 Ethyl 3 Methyl 1h Indole in Academic Synthesis

Synthesis of Positional Isomers and Alkyl Chain Variations

The Fischer indole (B1671886) synthesis is a cornerstone of indole chemistry, providing a robust and versatile method for preparing a wide range of substituted indoles. testbook.comwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgalfa-chemistry.com By carefully selecting the substituted phenylhydrazine (B124118), positional isomers of 7-Ethyl-3-methyl-1H-indole can be systematically synthesized. The ketone component, typically butan-2-one, establishes the 2,3-dimethyl substitution pattern, which upon cyclization and rearrangement yields the 3-methylindole (B30407) core.

For instance, to synthesize the 6-ethyl-3-methyl-1H-indole isomer, (3-ethylphenyl)hydrazine (B3371165) would be reacted with butan-2-one. Similarly, (2-ethylphenyl)hydrazine (B189390) and (4-ethylphenyl)hydrazine (B1361098) would yield the corresponding 4-ethyl and 5-ethyl isomers, respectively. Variations in the alkyl chain can be achieved by using different hydrazine (B178648) precursors, such as (2,6-dimethylphenyl)hydrazine (B1362669) to produce 7-methyl-3-methyl-1H-indole, demonstrating the flexibility of this approach. The general conditions for Fischer indole synthesis often involve heating the reactants in the presence of a Brønsted or Lewis acid catalyst, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or p-toluenesulfonic acid (p-TSA). testbook.comwikipedia.org

| Target Compound | Arylhydrazine Precursor | Carbonyl Precursor | Key Synthesis Method |

|---|---|---|---|

| 4-Ethyl-3-methyl-1H-indole | (3-ethylphenyl)hydrazine | Butan-2-one | Fischer Indole Synthesis |

| 5-Ethyl-3-methyl-1H-indole | (4-ethylphenyl)hydrazine | Butan-2-one | Fischer Indole Synthesis |

| 6-Ethyl-3-methyl-1H-indole | (3-ethylphenyl)hydrazine | Butan-2-one | Fischer Indole Synthesis |

| 7-Propyl-3-methyl-1H-indole | (2-propylphenyl)hydrazine | Butan-2-one | Fischer Indole Synthesis |

Functionalization at Various Ring Positions for Novel Structures

The functionalization of the pre-formed this compound core is a key strategy for generating novel structures. The indole nucleus possesses multiple sites susceptible to electrophilic or directed substitution, allowing for the introduction of a wide range of chemical moieties.

N1-Position (Nitrogen): The indole nitrogen can be readily alkylated or arylated. Deprotonation with a suitable base, such as sodium hydride (NaH), generates the indolide anion, which can then react with various electrophiles like alkyl halides or benzyl (B1604629) halides. rsc.orgmdpi.com This provides a straightforward route to N-substituted derivatives.

C2-Position: While the C3 position is typically the most nucleophilic site in an indole ring, functionalization at the C2 position can be achieved through several methods. One approach is the use of a directing group on the indole nitrogen, which can facilitate lithiation or transition-metal-catalyzed C-H activation at the C2 position. bhu.ac.in Subsequent reaction with an electrophile introduces the desired substituent. Another strategy involves the "umpolung" of indole reactivity, where the C2 position is rendered electrophilic, allowing for reaction with nucleophiles. nih.gov

C4, C5, C6, and C7-Positions (Benzene Ring): Site-selective functionalization of the benzene (B151609) portion of the indole ring is more challenging but can be accomplished using modern synthetic techniques. nih.gov Directed C-H activation has emerged as a powerful tool. By installing a directing group at the N1 or C3 position, it is possible to selectively introduce aryl, alkyl, and other functional groups at the C4, C5, C6, or C7 positions using transition metal catalysts, typically palladium or rhodium. nih.govresearchgate.netrsc.org For the this compound scaffold, a directing group at the N1-position could facilitate functionalization at the C7-position, although the existing ethyl group presents steric considerations. Functionalization at C4, C5, and C6 would likely require specific directing group strategies to overcome the inherent reactivity patterns of the indole ring. nih.gov

| Position | Type of Functionalization | General Method | Potential Reagents |

|---|---|---|---|

| N1 | Alkylation/Arylation | Deprotonation followed by electrophilic attack | NaH, Alkyl/Benzyl Halides |

| C2 | Alkylation/Arylation | Directed C-H activation or Umpolung | Directing group, organometallics, Pd/Rh catalysts |

| C4 | Arylation | Directed C-H activation | N-directing group, Pd catalyst, Aryl halide |

| C5 | Halogenation | Electrophilic Halogenation | N-Bromosuccinimide (NBS) |

| C6 | Alkylation | Friedel-Crafts type reactions or Directed C-H activation | Lewis acid, Alkyl halide |

Heteroannulated Indole Derivatives from this compound Precursors

The this compound core can be used as a building block for the synthesis of more complex, multi-cyclic systems known as heteroannulated indoles. These structures, where another heterocyclic ring is fused to the indole framework, are prevalent in natural products and pharmaceutically active compounds.

Pyrano[3,2-a]carbazole Derivatives: The synthesis of pyrano-fused carbazoles can be achieved through reactions like the Pechmann condensation. rroij.com To utilize this compound as a precursor for such a structure, it would first need to be functionalized to introduce a hydroxyl group on the benzene ring, for instance at the C6 position, to create a hydroxy-indole derivative. This intermediate could then be condensed with a β-ketoester or malic acid under acidic conditions to construct the fused pyranone ring, resulting in a pyrano[3,2-c]carbazole derivative.

β-Carboline Derivatives: β-Carbolines are a prominent class of indole alkaloids formed by the fusion of a pyridine (B92270) ring to the indole core. ljmu.ac.uk The Pictet-Spengler reaction is the most common method for their synthesis. rsc.orgnih.gov This reaction involves the condensation of a tryptamine (B22526) derivative (an indole with a C3-aminoethyl side chain) with an aldehyde or ketone, followed by acid-catalyzed cyclization. To synthesize a β-carboline from this compound, the indole would first need to be elaborated at the C2 or C3 position to introduce the necessary aminoethyl functionality. For example, a Vilsmeier-Haack formylation at C2 followed by subsequent steps to build the side chain could provide the required tryptamine analogue for a subsequent Pictet-Spengler reaction.

Synthesis of Indole-Containing Scaffolds for Chemical Libraries

The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to numerous biological targets. openmedicinalchemistryjournal.com Consequently, the synthesis of indole-based chemical libraries is a major focus in drug discovery. nih.gov this compound represents an excellent starting point for the construction of such libraries.

The synthetic methodologies described in the preceding sections can be applied in a combinatorial or parallel synthesis fashion to generate a large number of structurally diverse analogues. acs.org Starting with the core scaffold, a library can be built by:

Varying substituents on the N1-position: A range of alkyl, benzyl, and aryl groups can be introduced.

Functionalizing different positions on the indole ring: Using directed C-H activation or other functionalization reactions, diverse groups can be installed at the C2, C4, C5, and C6 positions.

Building heteroannulated systems: A subset of the library could be dedicated to more rigid, fused-ring structures like β-carbolines or pyranocarbazoles.

A one-pot, three-component Fischer indolisation–N-alkylation protocol is an example of an efficient method that can be used to rapidly generate libraries of 1,2,3-trisubstituted indoles from readily available aryl hydrazines, ketones, and alkyl halides. rsc.org This approach highlights the amenability of indole synthesis to library generation for high-throughput screening.

Potential Research Applications in Non Biological/non Clinical Fields

Applications as Building Blocks in Complex Organic Synthesis

Indole (B1671886) and its derivatives are fundamental building blocks in organic synthesis, providing a versatile platform for the construction of complex molecular architectures. chim.itmdpi.com The electron-rich nature of the indole ring system facilitates electrophilic substitution, primarily at the C3 position, making it a reactive handle for further functionalization. wikipedia.org The presence of substituents, such as the ethyl and methyl groups in 7-Ethyl-3-methyl-1H-indole, can influence the reactivity and regioselectivity of these reactions, offering opportunities for the synthesis of diverse and intricate molecules.

The synthesis of various indole-containing compounds underscores their importance as intermediates. mdpi.com For instance, indole derivatives can be functionalized to create precursors for more complex heterocyclic systems. The strategic placement of alkyl groups, as seen in this compound, can be crucial in directing subsequent synthetic transformations and in defining the steric and electronic properties of the final products. While specific large-scale synthetic applications of this compound are not extensively documented in publicly available literature, the principles of indole chemistry suggest its utility in creating novel compounds with tailored properties.

The table below summarizes the key reactive sites and potential transformations of the indole scaffold, which are applicable to derivatives like this compound.

| Reactive Site | Type of Reaction | Potential Products |

| C3-position | Electrophilic Aromatic Substitution | Functionalized indoles (e.g., with formyl, acyl, or alkyl groups) |

| N1-position (N-H) | Alkylation, Acylation | N-substituted indoles |

| Benzene (B151609) Ring | Electrophilic Substitution (under forcing conditions) | Ring-functionalized indoles |

These reactions enable the incorporation of the indole moiety into larger, more complex molecules, highlighting its role as a foundational structural unit in organic synthesis.

Exploration in Materials Science

The unique photophysical and electronic properties of indole derivatives have prompted their investigation in the field of materials science. The extended π-system of the indole ring, coupled with the electron-donating nature of the nitrogen atom, makes these compounds promising candidates for various electronic and optical applications.

Indole-based compounds have been explored as organic semiconductors due to their electron-rich nature and potential for charge transport. The ability to form ordered structures, such as columnar stacks, can facilitate π-orbital overlap between adjacent molecules, which is crucial for efficient charge migration. spiedigitallibrary.org The functionalization of the indole core allows for the tuning of its electronic properties and morphology, which are key factors in the performance of organic electronic devices. spiedigitallibrary.org While research has focused on larger, more complex indole-based systems like triindoles, the fundamental properties of simpler derivatives provide insights into their potential. spiedigitallibrary.org The ethyl and methyl substituents on this compound, being electron-donating groups, can influence the highest occupied molecular orbital (HOMO) energy level of the molecule.

The indole scaffold is a key component in a variety of dyes and pigments, with indigo being a classic example. chim.it The chromophoric properties of indole derivatives can be tuned by introducing different substituents onto the indole ring. nih.gov These modifications can alter the absorption and emission wavelengths of the compounds. Introducing an indole derivative into a molecule can significantly influence its absorption properties, making them interesting substructures for the construction of photoactive materials. chim.it The development of new indole-based organic dyes is an active area of research, with applications in technologies such as dye-sensitized solar cells. researchgate.net

The electronic properties of indole derivatives are highly dependent on the nature and position of substituents on the indole ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density distribution within the molecule, thereby affecting its HOMO and LUMO energy levels. nih.gov

A study on 4-substituted indoles demonstrated that an EWG tends to shift the maximum absorbance wavelength to the red (longer wavelength), while an EDG has the opposite effect. nih.gov This tunability is crucial for designing molecules with specific electronic and optical properties for various applications. Theoretical studies using Density Functional Theory (DFT) have been employed to understand the electronic structure of indole derivatives, providing insights into their frontier molecular orbitals (HOMO and LUMO) and chemical stability. For some indole derivatives, the HOMO-LUMO energy gap typically ranges from 3.1 to 3.3 eV. smolecule.com The ethyl and methyl groups in this compound are electron-donating, which would be expected to influence its electronic properties in a predictable manner.

The following table outlines the general effects of substituents on the electronic properties of the indole ring:

| Substituent Type | Effect on Electron Density | Impact on HOMO/LUMO Gap |

| Electron-Donating Group (EDG) | Increases electron density in the ring | Generally decreases the gap |

| Electron-Withdrawing Group (EWG) | Decreases electron density in the ring | Generally increases the gap |

Agrochemical Research (general class, not specific compound use)

The indole scaffold is a structure of significant interest in the discovery of new agrochemicals. nih.govacs.orgresearcher.life As a versatile molecular framework, indole offers multiple sites for modification, allowing for the development of new pesticides, including fungicides, insecticides, and herbicides. nih.govacs.orgresearcher.life The broad-spectrum biological activity of indole derivatives is influenced by the types of substituents and their positions on the indole ring. rhhz.net

Research in this area focuses on understanding the structure-activity relationships (SAR) of indole compounds to design more effective and selective agrochemicals. nih.govacs.org For instance, studies have shown that introducing specific functional groups, such as halogens or certain heterocyclic rings, to the indole core can enhance its pesticidal activity. rhhz.netacs.org While the direct application of this compound in agrochemicals is not established, the general findings for the indole class of compounds suggest that such derivatives could be of interest for further investigation in this field. nih.govacs.orgresearcher.life The development of novel indole-based pesticides is seen as a promising avenue for addressing challenges in agriculture. rhhz.net

Conclusion and Future Research Directions

Summary of Synthetic Advances and Mechanistic Insights

The synthesis of 7-Ethyl-3-methyl-1H-indole can be effectively approached using established methodologies for indole (B1671886) ring formation. The most prominent and classical method is the Fischer indole synthesis. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.

Proposed Synthesis via Fischer Indole Synthesis:

A plausible and efficient route to this compound is the reaction of 2-ethylphenylhydrazine with butan-2-one in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride. wikipedia.org

The mechanism of the Fischer indole synthesis is well-documented and proceeds through several key steps: byjus.comjk-sci.com

Formation of a phenylhydrazone from the reaction of 2-ethylphenylhydrazine and butan-2-one.

Tautomerization of the phenylhydrazone to its enamine form.

A ubc.caubc.ca-sigmatropic rearrangement of the protonated enamine, which is the crucial bond-forming step.

Loss of an ammonia (B1221849) molecule and subsequent aromatization to yield the final indole product.

While this method is robust, a key challenge can be controlling the regioselectivity when using unsymmetrical ketones, although in the case of butan-2-one reacting with 2-ethylphenylhydrazine, the product is unambiguously this compound. The synthesis of related 7-ethylindole (B1586515) derivatives, such as 7-ethyltryptophol, has been successfully achieved using this method, underscoring its applicability. uq.edu.auiosrjournals.org

Emerging Methodologies for Indole Synthesis and Functionalization

Modern organic synthesis has seen the advent of numerous innovative methods for constructing and functionalizing the indole core, which could be applied to the synthesis of this compound and its derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald modification of the Fischer indole synthesis allows for the formation of the necessary N-arylhydrazone intermediate via a palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone. wikipedia.org This broadens the scope of accessible starting materials. Other palladium-catalyzed domino reactions, such as those involving Sonogashira coupling followed by aminopalladation, provide regiospecific routes to 2,3-disubstituted indoles. organic-chemistry.org

Transition-Metal-Catalyzed C-H Functionalization: Direct functionalization of the indole core at specific positions is a highly atom-economical approach. While C-2 and C-3 positions are more reactive, recent advances have enabled site-selective C-7 functionalization, often using a directing group. rsc.org This could allow for the introduction of the ethyl group onto a pre-formed 3-methylindole (B30407) scaffold.

Catalytic C-3 Alkylation: Direct C-3 alkylation of an indole core is a challenging but valuable transformation. cardiff.ac.uk Recent progress includes the use of borane (B79455) catalysts, such as B(C₆F₅)₃, to mediate the direct alkylation of indoles with amine-based alkylating agents. nih.gov Ruthenium and iridium-based "borrowing hydrogen" or "transfer hydrogenation" strategies also enable the use of alcohols as alkylating agents for the C-3 position. researchgate.net These methods could be employed to introduce the methyl group at the C-3 position of 7-ethylindole.

| Methodology | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| Buchwald Modification (Fischer Indole) | Palladium-catalyzed coupling of aryl bromides and hydrazones to form the key intermediate for cyclization. | Synthesis from 2-bromo-1-ethylbenzene and butan-2-one hydrazone. | wikipedia.org |

| C-7 C-H Functionalization | Transition-metal-catalyzed introduction of functional groups at the C-7 position, often requiring a directing group. | Introduction of the ethyl group onto a 3-methylindole scaffold. | rsc.org |

| Catalytic C-3 Alkylation | Metal-free (e.g., borane) or transition-metal-catalyzed (e.g., Ru, Ir) alkylation at the C-3 position using amines or alcohols. | Introduction of the methyl group onto a 7-ethylindole scaffold. | cardiff.ac.uknih.govresearchgate.net |

Opportunities for Advanced Theoretical Studies and Computational Design

Computational chemistry offers powerful tools to predict and understand the properties of molecules like this compound.

Density Functional Theory (DFT) Calculations: DFT can be used to optimize the geometry of the molecule and calculate its electronic spectra (e.g., UV absorption). ubc.camdpi.comresearchgate.net Such studies can predict the molecule's reactivity, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential, providing insights into its behavior in chemical reactions.

Mechanistic Studies: Computational modeling can elucidate the reaction pathways and transition states of synthetic routes, such as the Fischer indole synthesis. This can help in optimizing reaction conditions to improve yields and minimize byproducts. For instance, distortion energy calculations have been used to predict regioselectivity in nucleophilic additions to indolynes (aryne derivatives of indoles). nih.gov

Computational Drug Design: If this compound is explored as a scaffold for bioactive molecules, computational methods like molecular docking and molecular dynamics simulations can be employed. These techniques can predict the binding affinity and interaction patterns of its derivatives with biological targets, such as enzymes or receptors, guiding the design of more potent and selective therapeutic agents.

Prospects for Novel Derivatives and Their Academic Utility

The true potential of this compound lies in its use as a building block for novel derivatives with unique properties and applications. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govopenmedicinalchemistryjournal.comchemijournal.com

Medicinal Chemistry: The specific substitution at the C-3 and C-7 positions can be leveraged to design novel bioactive compounds. For example, functionalizing the N-1 position or introducing further substituents on the benzene (B151609) ring could lead to new classes of kinase inhibitors, tubulin polymerization inhibitors, or receptor antagonists. The 7-ethyl group, in particular, may offer unique steric and electronic properties that could enhance binding to specific biological targets. The anti-inflammatory drug Etodolac, for instance, is a derivative of 7-ethyltryptophol, highlighting the pharmaceutical relevance of the 7-ethylindole core. unibas.it

Materials Science: Indole derivatives are also of interest in materials science for their electronic and optical properties. Novel derivatives of this compound could be synthesized and investigated as organic semiconductors, components of organic light-emitting diodes (OLEDs), or fluorescent probes.

Academic Research: As a unique, substituted indole, this compound can serve as a valuable tool in fundamental chemical research. Studies on its reactivity, particularly electrophilic substitution and C-H functionalization, can provide deeper insights into the electronic effects of the combined 3-methyl and 7-ethyl substituents on the indole ring system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.